molecular formula C10H13NO2 B11756325 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol

Cat. No.: B11756325
M. Wt: 179.22 g/mol
InChI Key: ASAZHZIGBRQWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with hydroxyl groups at positions 1 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol can be achieved through various synthetic routes. One common method involves the reduction of azides derived from 1,2-amino azides and α,β-unsaturated ketones via an intramolecular aza-Wittig reaction. This reaction leads to the formation of the azepine ring, which can then be further functionalized to introduce the hydroxyl groups at positions 1 and 7 .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. For example, a multi-step reaction involving aluminum chloride, sodium hydroxide, and bromine can be used to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated heterocycles.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, saturated heterocycles, and substituted ethers or esters, depending on the type of reaction and reagents used.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as selective 5-HT2C receptor agonists, which are involved in the regulation of mood, appetite, and other physiological functions. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol include:

    2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the hydroxyl groups at positions 1 and 7.

    Benzodiazepines: Contain a benzene ring fused to a diazepine ring.

    Oxazepines: Contain an oxygen atom in the seven-membered ring.

    Thiazepines: Contain a sulfur atom in the seven-membered ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 7 enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-5,8-diol

InChI

InChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2

InChI Key

ASAZHZIGBRQWTH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C2=C1C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.